molecular formula C21H34N4O4S B2405929 N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-17-8

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2405929
CAS No.: 899949-17-8
M. Wt: 438.59
InChI Key: KVOADEPYWAUIEM-UHFFFAOYSA-N
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Description

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tosyl group and a diisopropylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with tosyl chloride to form N-tosyl-4-methylpiperazine. This intermediate is then reacted with 2-(diisopropylamino)-2-oxoethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to cross cell membranes makes it a potential candidate for drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring, a tosyl group, and a diisopropylamino moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O4S/c1-16(2)25(17(3)4)20(26)15-24(21(27)23-13-11-22(6)12-14-23)30(28,29)19-9-7-18(5)8-10-19/h7-10,16-17H,11-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOADEPYWAUIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C(C)C)C(C)C)C(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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